

High-Yield Extraction Techniques for Phellodendron amurense Bark: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*
BARK EXTRACT

Cat. No.: *B1170371*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a medicinal plant whose bark is a rich source of bioactive isoquinoline alkaloids, primarily berberine, palmatine, and phellodendrine.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential antineoplastic effects.[3][4][5] Efficient extraction of these valuable compounds is a critical first step in research, development, and manufacturing of pharmaceuticals and nutraceuticals.

These application notes provide detailed protocols for several high-yield extraction techniques for Phellodendron amurense bark, including Ultrasound-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), and Supercritical CO₂ Extraction. The information is intended to guide researchers in selecting and optimizing extraction methods to maximize the yield of target bioactive compounds.

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data from various studies on the extraction of key alkaloids from Phellodendron amurense bark using different methods and solvents.

Table 1: Ultrasound-Assisted Extraction (UAE) of Alkaloids

Solvent System	Key Parameters	Berberine Yield (mg/g)	Palmatine Yield (mg/g)	Total Alkaloid Yield (mg/g)	Reference
Hydrochloric acid/methanol	40 kHz, 250 W, 20 min	103.12	1.25	-	[1][6]
96% (w/w) Lactic acid	Liquid-to-solid ratio: 30.0 mL/g, Temp: 60.0 °C	-	-	139.6 ± 0.2	[7]
40.0% (w/w) Malic acid	Liquid-to-solid ratio: 30.0 mL/g, Temp: 80.0 °C	-	-	133.0 ± 0.5	[7]
88.0% (w/w) Pyruvic acid	Liquid-to-solid ratio: 30.0 mL/g, Temp: 75.0 °C	-	-	146.3 ± 0.4	[7]
46% Malic acid	Solvent-to-solid ratio: 26.8 mL/g, Time: 33.5 min, Temp: 80 °C	50.88	-	60.88	[8]
Deep Eutectic Solvent (Choline chloride: citric acid 1:2) + 30% water	Solvent-to-solid ratio: 50 mL/g	11.23	5.01	-	[9]

Table 2: Comparison of Different Extraction Methods

Extraction Method	Solvent	Berberine Yield (mg/g)	Phellodendrine Yield (mg/g)	Palmatine Yield (mg/g)	Reference
Ultrasonic Extraction	Hydrochloric acid/methanol	103.12	24.41	1.25	[1][6][10]
Distillation	Hydrochloric acid/methanol	Lower than ultrasonic	Lower than ultrasonic	Lower than ultrasonic	[1]
Soxhlet Extraction	Hydrochloric acid/methanol	Lower than ultrasonic	Lower than ultrasonic	Lower than ultrasonic	[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acidified Methanol

This protocol is based on a high-yield method for extracting berberine, phellodendrine, and palmatine.[1][6]

Materials:

- Dried Phellodendron amurense bark, ground to a powder (20 mesh)
- Methanol
- Hydrochloric acid (HCl)
- Extraction solvent: Hydrochloric acid/methanol (1:100 v/v)
- Ultrasonic bath (40 kHz, 250 W)
- Centrifuge

- Conical flasks (50 mL)

Procedure:

- Weigh 0.50 g of powdered Phellodendron amurense bark and place it into a 50 mL conical flask.
- Add 50 mL of the hydrochloric acid/methanol (1:100 v/v) extraction solvent to the flask.
- Place the flask in an ultrasonic bath and sonicate for 20 minutes at a frequency of 40 kHz and a power of 250 W.
- After extraction, remove the flask from the ultrasonic bath.
- Centrifuge the mixture at 1000 r/min for 1 minute to separate the extract from the solid plant material.
- Carefully collect the supernatant containing the extracted alkaloids for further analysis.

Protocol 2: Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES)

This protocol utilizes a green and sustainable solvent system for the efficient extraction of alkaloids.[\[11\]](#)[\[12\]](#)

Materials:

- Dried Phellodendron amurense cortex (PAC), powdered
- Choline chloride (ChCl)
- Citric acid
- Deionized water
- Deep Eutectic Solvent (DES): Prepare by mixing ChCl and citric acid at a molar ratio of 1:2.
- 30 wt% aqueous solution of DES

- Ultrasonic bath
- Centrifuge

Procedure:

- Prepare the DES by heating and stirring Choline chloride and citric acid (1:2 molar ratio) until a homogeneous, clear liquid is formed.
- Prepare the extraction solvent by mixing the DES with deionized water to create a 30 wt% aqueous solution.
- Weigh a specific amount of powdered PAC and add the 30 wt% aqueous DES solution at a solvent-to-solid ratio of 50 mL/g.[9]
- Place the mixture in an ultrasonic bath and sonicate for 30 minutes at 25°C.[9]
- After sonication, centrifuge the mixture to separate the supernatant from the plant residue.
- Collect the supernatant for quantification of berberine and palmatine.

Protocol 3: Enzyme-Assisted Extraction (EAE) of Berberine

This protocol employs enzymes to break down the plant cell wall, facilitating the release of berberine.[13]

Materials:

- Phellodendron amurense bark, crushed to 40-150 mesh
- Water
- Sodium hydroxide or sodium carbonate (for pH adjustment)
- Mannanase
- Centrifuge or filter (300-500 mesh)

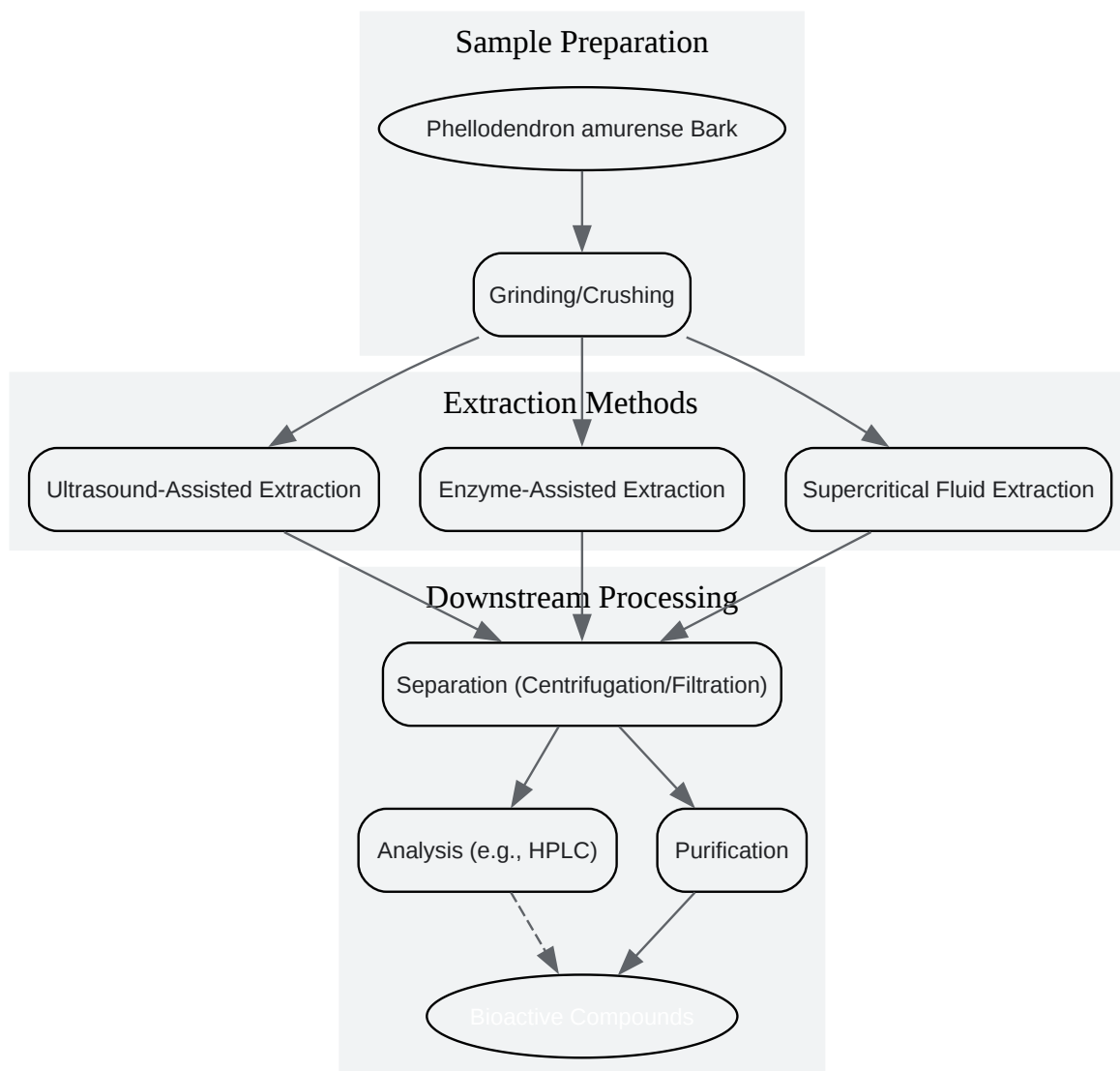
- Drying oven

Procedure:

- Mix the crushed Phellodendron amurense bark with water at a ratio of 1:4.5 (w/w).
- Adjust the pH of the mixture to 7.5 using sodium carbonate.[13]
- Add mannanase to the mixture. The amount of enzyme should be optimized based on its activity.
- Incubate the mixture at 55°C for 30 hours to allow for enzymatic hydrolysis.[13]
- After incubation, either centrifuge the mixture or filter it through a 300-mesh screen to separate the liquid extract.[13]
- Dry the resulting liquid extract at 80°C for 8 hours to obtain the crude berberine extract.[13]

Mandatory Visualizations

Experimental and Logical Workflows

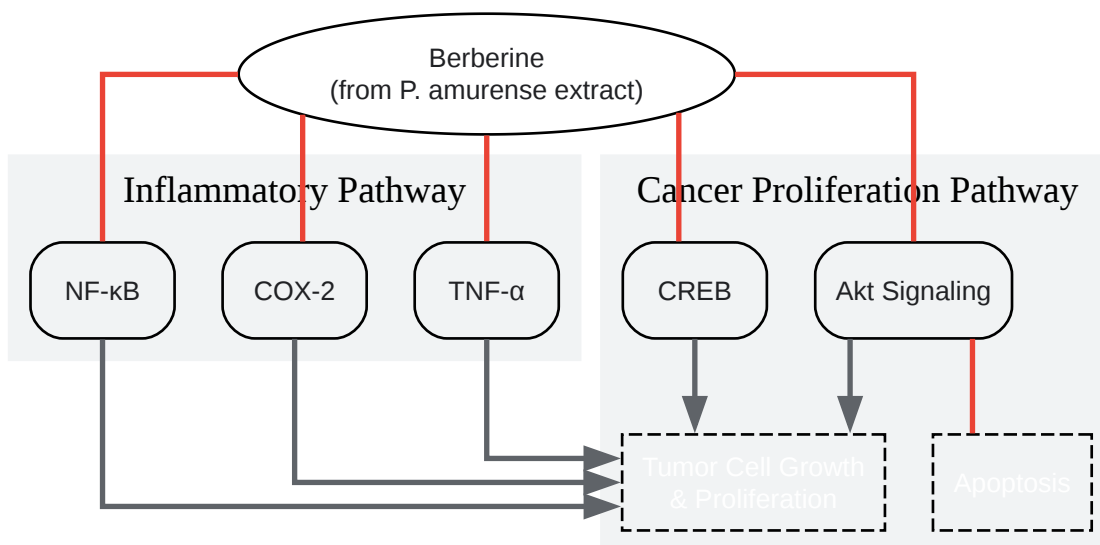


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Caption: General workflow for the extraction of bioactive compounds from Phellodendron amurense bark.

Signaling Pathways Modulated by Phellodendron amurense Extract

The primary bioactive compound, berberine, has been shown to modulate several key signaling pathways involved in inflammation and cancer.[5]



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Caption: Inhibition of pro-inflammatory and cancer signaling pathways by berberine.

Concluding Remarks

The selection of an appropriate extraction technique for *Phellodendron amurense* bark is contingent on the specific research or development goals, such as desired yield, purity of the extract, environmental impact, and scalability. Ultrasound-assisted extraction, particularly with acidified alcohol or green solvents like DES, has demonstrated high efficiency in obtaining alkaloids.[1][11] Enzyme-assisted extraction offers a targeted approach to breaking down the cell wall for improved compound release.[13] For applications requiring high purity and avoidance of organic solvents, supercritical CO₂ extraction presents a valuable, albeit more technologically intensive, alternative.[14] The protocols and data provided herein serve as a comprehensive starting point for the high-yield extraction of bioactive compounds from this important medicinal plant.

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